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molecular formula C14H10O3 B142411 Benzoic anhydride CAS No. 93-97-0

Benzoic anhydride

Cat. No. B142411
M. Wt: 226.23 g/mol
InChI Key: CHIHQLCVLOXUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04430181

Procedure details

1,000 g of a distillate prepared as described above (74.2% of benzyl benzoate, 13.4% of benzoic acid and 10.0% of phenylbenzoic acid) are chlorinated at 160° C. under irradiation with UV light (mercury vapour lamp). After 5 hours, the mixture has increased in weight by approx. 260 g by absorption of chlorine. 330 g of benzotrichloride and 1,1 g of FeCl3 are added dropwise to the mixture at 150° C. to convert benzoic acid which is still present and benzoic acid anhydride which has been formed into benzoyl chloride. After the evolution of hydrogen chloride has ended, the mixture is fractionally distilled in vacuo. 1,265 g of pure benzoyl chloride (yield greater than 92%, relative to benzoic acid, benzyl benzoate, phenylbenzoic acid and benzotrichloride added) are obtained in this distillation. 250 g remain in the distillation residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
330 g
Type
reactant
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17]([OH:25])(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(C2C=CC=CC=2C(O)=O)C=CC=CC=1.ClCl.C1(C(Cl)(Cl)[Cl:50])C=CC=CC=1>[Hg]>[C:1]([O:9][C:10](=[O:24])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:17]([Cl:50])(=[O:25])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
330 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(Cl)Cl
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,000 g of a distillate prepared

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC(C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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